1'-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential bioactive properties and its structural complexity, which makes it a subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves multiple steps, typically starting with the preparation of the core benzofuran and pyrazole units. The benzofuran unit can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides. The pyrazole unit is often prepared via the condensation of hydrazines with β-diketones.
The final spiro compound is formed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . These reactions require precise control of reaction conditions, including temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Its potential bioactive properties make it a candidate for studying interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Its unique structure makes it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with the pyrazole and methoxyphenyl units.
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one: This compound contains both benzofuran and pyrazole moieties, similar to the target compound.
Uniqueness
What sets 1’-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1'-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-26-21(14-20(25-26)16-7-5-8-17(13-16)30-2)22(28)27-12-6-11-24(15-27)19-10-4-3-9-18(19)23(29)31-24/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWWPUDWJSUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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